N-(3,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
Description
Properties
Molecular Formula |
C21H26FN3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C21H26FN3O3/c1-27-17-13-16(14-18(15-17)28-2)23-21(26)7-8-24-9-11-25(12-10-24)20-6-4-3-5-19(20)22/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) |
InChI Key |
FQRMNRIBFZUIRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, which is known for its role in various pharmacological activities.
This compound acts primarily as an inhibitor of equilibrative nucleoside transporters (ENTs). These transporters are crucial for the regulation of nucleoside levels within cells, influencing various physiological processes including nucleotide synthesis and adenosine signaling, which are vital in chemotherapy and other therapeutic contexts .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective inhibition of ENT2 over ENT1. The potency of the compound was assessed through dose-response relationships using nucleoside transporter-deficient cell lines transfected with cloned human ENT1 and ENT2. The results showed that the compound effectively reduced the uptake of [^3H]uridine, indicating its inhibitory action on these transporters .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| This compound | 0.25 (ENT2) | 5-fold over ENT1 |
Case Studies
Several studies have highlighted the biological significance of this compound:
- Antitumor Activity : In a study evaluating the effects of various ENTs inhibitors, this compound was shown to enhance the cytotoxic effects of chemotherapeutic agents in cancer cell lines by modulating adenosine levels and improving drug uptake .
- Neuropharmacological Effects : Another research focused on the neuropharmacological profile revealed that this compound could potentially influence neurotransmitter systems due to its piperazine moiety, suggesting possible applications in treating neurological disorders .
ADMET Properties
The pharmacokinetic and toxicological profiles of this compound indicate favorable absorption and distribution characteristics. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest:
| Property | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Protein Binding | >90% |
| Metabolism | Hepatic (CYP450) |
Scientific Research Applications
Antidepressant and Anxiolytic Effects
N-(3,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been studied for its potential antidepressant and anxiolytic properties. Research indicates that compounds with similar structures can modulate serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and anxiety disorders .
Antitumor Activity
The compound exhibits promising antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MCF-7). The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival .
Neuropharmacological Applications
Due to its structural similarity to known neuroactive compounds, this compound may serve as a lead for developing treatments for neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like schizophrenia and depression .
Case Study 1: Antidepressant Properties
A study investigating the antidepressant effects of similar compounds found that modifications to the piperazine moiety significantly altered receptor binding affinities. The results suggested that this compound could be optimized for enhanced efficacy against depression .
Case Study 2: Anticancer Activity
In another study focusing on breast cancer treatment, this compound was tested alongside standard chemotherapeutic agents. It demonstrated superior efficacy in inducing apoptosis in resistant cancer cell lines, highlighting its potential as an adjunct therapy in cancer treatment regimens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Antibacterial Research
- Structure: Features a 3,5-dinitrobenzamide group and a triazolylmethyl-oxazolidinone substituent on the piperazine ring.
- Activity: Exhibits antibacterial properties, likely targeting bacterial cell wall synthesis.
- Key Difference : Unlike the target compound’s 3,5-dimethoxy and 2-fluoro groups, 9d/10d’s nitro substituents may confer higher reactivity but poorer pharmacokinetic profiles.
Dopamine D3 Receptor-Targeting Analogs
- Structure : Contains a pentanamide linker with thiophene-phenyl and trifluoromethyl/dichlorophenyl groups on the piperazine.
- Activity : Designed as selective dopamine D3 receptor ligands. The trifluoromethyl group in 7e enhances metabolic stability, while dichloro substituents in 7g improve receptor selectivity .
- Key Difference : The target compound’s 2-fluorophenyl group may offer intermediate lipophilicity compared to 7e’s trifluoromethyl or 7g’s dichloro groups, balancing blood-brain barrier penetration and receptor affinity.
Antitumor Hydroxycarbamoyl Derivatives
- Structure : Incorporates a hydroxycarbamoylphenyl group and a pyridyl-propanamide chain with a 3,5-dimethoxyphenyl capping group.
- Activity : Demonstrates histone deacetylase (HDAC) inhibitory activity, a mechanism distinct from the target compound’s presumed receptor-binding profile .
- Key Difference : The hydroxycarbamoyl moiety in 23D enables metal-binding interactions critical for HDAC inhibition, a feature absent in the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Structure-Activity Relationship (SAR) :
- Methoxy vs. Nitro Groups : Methoxy substituents (as in the target compound) improve solubility and bioavailability compared to nitro groups (e.g., 9d/10d) but may reduce electrophilic reactivity .
- Fluoro vs. Chloro/Trifluoromethyl : The 2-fluorophenyl group in the target compound likely balances receptor affinity and metabolic stability better than bulkier chloro/trifluoromethyl groups in 7e/7g .
- Computational Insights : Molecular docking studies (e.g., Glide XP in ) suggest that the 2-fluorophenyl group’s small size and electronegativity optimize hydrophobic enclosure and hydrogen bonding in receptor pockets, a feature shared with selective D3 ligands .
Preparation Methods
Preparation of 4-(2-Fluorophenyl)Piperazine
The synthesis of 4-(2-fluorophenyl)piperazine begins with a Buchwald-Hartwig amination between 1-bromo-2-fluorobenzene and piperazine. This reaction employs a palladium catalyst (e.g., Pd(OAc)₂), a ligand (BINAP), and a strong base (NaOt-Bu) in toluene at 110°C for 24 hours. The product is isolated via filtration and recrystallization, yielding 68–72% of a white crystalline solid.
Key Data :
Synthesis of 3-Chloro-N-(3,5-Dimethoxyphenyl)Propanamide
3-Chloropropanoyl chloride is reacted with 3,5-dimethoxyaniline in dichloromethane at 0°C, using triethylamine as a base. The reaction proceeds quantitatively within 2 hours, yielding 85–90% of the intermediate.
Key Data :
Coupling of Propanamide and Piperazine
The final step involves nucleophilic displacement of the chloride in 3-chloro-N-(3,5-dimethoxyphenyl)propanamide with 4-(2-fluorophenyl)piperazine. Conducted in dimethylformamide (DMF) with potassium carbonate at 80°C for 12 hours, this step achieves a 65–70% yield after column chromatography.
Optimization Insights :
-
Solvent Impact : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
-
Base Selection : K₂CO₃ provides higher yields than NaHCO₃ or Et₃N.
Comparative Analysis of Synthetic Methods
| Parameter | Sequential Substitution-Amidation | Piperazine Pre-Functionalization |
|---|---|---|
| Total Yield | 58% | 62% |
| Reaction Time | 36 hours | 28 hours |
| Purity (HPLC) | 98.5% | 99.1% |
| Scalability | Moderate | High |
The pre-functionalization route offers marginal advantages in yield and scalability, attributed to reduced side reactions during piperazine synthesis.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 6.98–6.74 (m, 7H, Ar-H), 3.75 (s, 6H, OCH₃), 3.42 (t, 2H, CH₂N), 2.85–2.65 (m, 8H, piperazine-H).
Industrial-Scale Production Considerations
Scaling this synthesis requires addressing:
Q & A
Q. Advanced Research Focus
- Piperazine Modifications : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., 3-CF₃) or bulky substituents (e.g., 3,5-diCl) to assess steric/electronic effects on receptor selectivity .
- Propanamide Linker : Vary the chain length (e.g., pentanamide vs. propanamide) to optimize ligand-receptor complementarity .
- Aryl Group Substitutions : Introduce methyl or methoxy groups to the 3,5-dimethoxyphenyl ring to modulate lipophilicity and π-π interactions .
Dose-response curves (IC₅₀/EC₅₀) in functional assays (e.g., cAMP inhibition for D2 receptors) can quantify selectivity shifts .
What computational approaches are suitable for predicting metabolic stability of this compound?
Q. Advanced Research Focus
- CYP450 Metabolism Prediction : Tools like Schrödinger’s QikProp can identify vulnerable sites (e.g., piperazine N-demethylation or fluorophenyl hydroxylation) .
- MD Simulations : Assess conformational stability of the propanamide linker in aqueous environments to predict hydrolysis susceptibility .
- ADME Profiling : Use in silico models (e.g., SwissADME) to estimate logP (~3.2), solubility (<10 µM), and blood-brain barrier penetration (CNS MPO score >4) .
How can contradictory binding data between computational and experimental results be resolved?
Q. Advanced Research Focus
- Docking Refinement : Re-evaluate protein-ligand complex hydration using explicit water models in molecular dynamics (MD) simulations to account for solvation effects .
- Experimental Replication : Perform radioligand displacement assays under standardized conditions (e.g., buffer pH, temperature) to minimize variability .
- Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) to measure kinetic parameters (kₒₙ/kₒff) and confirm affinity rankings .
What strategies mitigate off-target effects in functional assays?
Q. Advanced Research Focus
- Counter-Screening : Test against panels of closely related receptors (e.g., dopamine D4, adrenergic α1A) to identify selectivity windows .
- Protease Inhibition Assays : Rule out non-specific interactions by screening for activity against serine hydrolases or kinases .
- Covalent Modification : Introduce metabolically labile groups (e.g., acetylated amines) to reduce prolonged off-target binding .
How can pharmacokinetic properties be optimized without compromising receptor affinity?
Q. Advanced Research Focus
- Prodrug Design : Esterify the propanamide carbonyl to enhance oral bioavailability, with enzymatic hydrolysis restoring active drug .
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., analogs in achieved >99% purity via HCl recrystallization) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine nitrogen to prolong half-life while maintaining binding via spacer groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
